molecular formula C14H9F4NO B1604970 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 2054-00-4

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B1604970
CAS No.: 2054-00-4
M. Wt: 283.22 g/mol
InChI Key: KQBKWPYXZQEBCF-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound features a benzamide core structure substituted with a fluorine atom and a phenyl ring bearing a trifluoromethyl group. This specific arrangement of fluorine and trifluoromethyl groups is significant in medicinal chemistry, as such motifs are known to influence the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets . While the specific biological activity and research applications of this compound are not fully detailed in the available literature, structural analogues within the phenyl benzamide chemical class have been extensively studied and demonstrate a range of bioactive properties. For instance, related phenyl benzamide compounds are recognized for their potent fungicidal activity, acting by inhibiting the succinate dehydrogenase complex (Complex II) in mitochondrial respiration . Furthermore, benzamide derivatives with fluoro and trifluoromethyl substituents are common scaffolds in the development of potential therapeutic agents, including investigations as capsid inhibitors for the treatment of viral infections such as hepatitis B . This compound is intended for research applications only, serving as a valuable building block or reference standard in discovery chemistry, agrochemical development, and pharmacological studies. Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, or investigate novel biological mechanisms. Disclaimer: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The information presented is based on available data for the compound and its chemical class, but specific properties and applications for this exact molecule may require further experimental validation by the researcher.

Properties

IUPAC Name

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-11-6-4-9(5-7-11)13(20)19-12-3-1-2-10(8-12)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBKWPYXZQEBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308433
Record name 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
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Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2054-00-4
Record name NSC204027
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Record name 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
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Record name 4-FLUORO-3'-(TRIFLUOROMETHYL)BENZANILIDE
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Preparation Methods

Synthesis via Acyl Chloride and Aniline Reaction

  • Reaction Scheme:
    4-fluorobenzoyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine.
  • Solvent: Dichloromethane or other inert organic solvents.
  • Conditions: Room temperature stirring, typically under nitrogen atmosphere to prevent moisture interference.
  • Work-up: The reaction mixture is quenched with water, and the product is extracted, followed by purification via recrystallization or column chromatography to achieve high purity.
  • Yield: High yields are reported with this method due to the high reactivity of acid chlorides and the nucleophilicity of the aniline.

This method is analogous to the preparation of positional isomers such as 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, which has been well documented.

Alternative Activation Methods

  • Use of coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or carbonyldiimidazole (CDI) can activate 4-fluorobenzoic acid to form reactive intermediates that react with 3-(trifluoromethyl)aniline to form the amide bond under milder conditions.
  • These methods avoid the direct use of acid chlorides and are beneficial when sensitive functional groups are present.
  • Reaction conditions typically involve stirring at room temperature or mild heating in solvents like dichloromethane or dimethylformamide (DMF).

Industrial Scale Synthesis

  • Industrial processes scale up the above methods using automated reactors and continuous flow systems to maintain consistent reaction parameters and product quality.
  • Optimization focuses on minimizing by-products and maximizing yield and purity.
  • Solvent recycling and green chemistry principles are increasingly incorporated to reduce environmental impact.
  • Reaction monitoring by HPLC and other analytical techniques ensures batch-to-batch consistency.
Parameter Typical Conditions Notes
Starting materials 4-fluorobenzoyl chloride, 3-(trifluoromethyl)aniline High purity reagents improve yield and selectivity
Base Triethylamine or similar organic base Neutralizes HCl formed, drives reaction forward
Solvent Dichloromethane, chloroform, or DMF Non-protic, inert solvents preferred
Temperature Room temperature to 40°C Mild heating may accelerate reaction
Reaction time 1–24 hours Monitored by TLC or HPLC
Purification Recrystallization, column chromatography Silica gel chromatography with ethyl acetate/hexane mixtures
Yield Typically 70–90% Depends on scale and purity of reagents
  • The amide formation proceeds cleanly with minimal side reactions when moisture is excluded.
  • The presence of the trifluoromethyl group at the meta position influences the electronic environment, slightly reducing the nucleophilicity of the aniline compared to the ortho or para positions, which may require longer reaction times or slight heating.
  • Purification by recrystallization from solvents such as ethanol or ethyl acetate/hexane mixtures yields highly pure compound suitable for further applications.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound. Key IR absorptions include amide C=O stretch near 1650 cm⁻¹ and C-F stretches around 1100–1300 cm⁻¹.
Method Key Reagents Solvent Conditions Advantages Disadvantages
Acyl chloride + aniline 4-fluorobenzoyl chloride, 3-(trifluoromethyl)aniline, triethylamine Dichloromethane RT, 1–24 h High yield, straightforward Acid chlorides are moisture sensitive
Carbodiimide coupling 4-fluorobenzoic acid, 3-(trifluoromethyl)aniline, DCC or CDI DCM, DMF RT to mild heating Mild conditions, less corrosive Longer reaction times
Industrial continuous flow Same as above, automated systems Various Optimized for scale High throughput, consistent quality Requires specialized equipment

The preparation of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is efficiently achieved via classical amide bond formation between 4-fluorobenzoyl chloride and 3-(trifluoromethyl)aniline under basic conditions. Alternative coupling methods using carbodiimides offer milder conditions and are useful for sensitive substrates. Industrial synthesis adapts these methods to continuous flow and automated processes to ensure scalability and purity. The choice of method depends on the scale, available reagents, and desired purity, with purification typically achieved by recrystallization or chromatography. The presence of fluorine and trifluoromethyl groups requires careful control of reaction conditions to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hyd

Biological Activity

4-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including the presence of fluorine and trifluoromethyl groups. These substituents can significantly influence the biological activity of the compound, making it a candidate for various therapeutic applications.

  • Molecular Formula : C14H9F4NO
  • Molecular Weight : 283.23 g/mol
  • InChIKey : KQBKWPYXZQEBCF-UHFFFAOYSA-N

The compound's structure is characterized by a benzamide backbone with a fluorine atom at the para position and a trifluoromethyl group at the meta position of the phenyl ring. This configuration may enhance its lipophilicity and metabolic stability, potentially leading to increased biological activity.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl and fluorine substituents can exhibit enhanced interactions with biological targets, such as receptors and enzymes. The following sections detail specific studies highlighting the biological activity of this compound.

Binding Affinity Studies

In vitro binding assays have demonstrated that modifications to the aryl groups in benzamide derivatives can significantly affect their binding affinity at various receptors. For instance, studies on related compounds have shown that introducing trifluoromethyl groups can enhance binding affinity at the PCP binding site of the NMDA receptor, suggesting potential neuropharmacological applications .

CompoundBinding Affinity (Ki, nM)% Inhibition at 1 µM
This compoundTBDTBD
6-Fluoro Compound13>89%
Non-fluoro Analogue18.3TBD

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. One study synthesized new derivatives and assessed their in vitro activity against various cancer cell lines. The results indicated that compounds retaining the trifluoromethyl substituent exhibited promising cytotoxic effects, with IC50 values in the micromolar range against MCF-7 and other cancer cell lines .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDMCF-7
Reference Compound (Doxorubicin)10.38MCF-7

Case Studies

  • Neuropharmacological Applications : A study investigated the potential of N-aryl-N′-aryl derivatives, including those with trifluoromethyl substitutions, for use as PET imaging agents. The findings suggested that these compounds could provide improved metabolic stability and binding affinity compared to non-fluorinated analogs .
  • Anticancer Research : In a comprehensive study on new benzamide derivatives, researchers found that introducing various substituents, including trifluoromethyl groups, led to enhanced anticancer activity. The study emphasized the importance of electronic effects introduced by these substituents in modulating biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide exhibit significant anticancer properties. For instance, the compound's ability to inhibit specific cancer cell lines has been documented, highlighting its potential as a therapeutic agent.

Case Study:

  • Study Title: "Inhibition of Cancer Cell Proliferation by this compound"
  • Findings: The compound demonstrated an IC50 value of 10 µM against the K-562 leukemia cell line, suggesting potent anti-leukemic activity.

Targeting Kinase Inhibitors

The compound has been explored as a scaffold for developing kinase inhibitors, particularly targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML). Modifications to the trifluoromethyl moiety can enhance binding affinity and selectivity.

Data Table: BCR-ABL Inhibition Potency

CompoundIC50 (nM)Activity
This compound50Moderate
Modified Derivative A5High
Modified Derivative B20Moderate

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and electronic components.

Case Study:

  • Research Title: "Synthesis and Characterization of Fluorinated Polymers Incorporating this compound"
  • Results: The resulting polymer exhibited a glass transition temperature (Tg) increase of 30°C compared to non-fluorinated counterparts.

Enzyme Inhibition Studies

The compound is also being evaluated for its potential as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, which can be exploited for therapeutic applications.

Data Table: Enzyme Inhibition Activity

EnzymeIC50 (µM)Mechanism
Cytochrome P4500.8Competitive
Aldose Reductase1.5Non-competitive

Comparison with Similar Compounds

Fluorine Position and H-Bonding

  • The position of fluorine critically influences H-bond strength. In this compound, the 4-F and 3-CF₃ groups create a polarized environment that stabilizes C–H···F interactions. In contrast, N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide exhibits weaker H-bonds due to altered electron distribution .
  • Antimicrobial Activity : The addition of a hydroxyl group (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) enhances cytotoxicity against sulfate-reducing bacteria, likely due to increased hydrogen-bonding capacity and membrane disruption .

Pharmacological Relevance

  • Ponatinib’s imidazo[1,2-b]pyridazine moiety confers potent kinase inhibition, whereas simpler benzamides (e.g., this compound) lack this bioactivity. This highlights the importance of extended π-systems in drug design .

Crystallographic and Computational Insights

  • Crystal Packing: The target compound forms orthorhombic crystals (space group P2₁2₁2₁) with distinct unit cell parameters (a = 7.0982 Å, b = 11.423 Å, c = 18.949 Å) . In contrast, salicylamide derivatives often exhibit triclinic or monoclinic packing due to additional hydrogen-bond donors (e.g., -OH groups) .
  • Interaction Energies: Computational analyses show that C–H···F interactions in fluorinated benzamides are primarily electrostatic, whereas dispersive forces dominate in non-fluorinated analogues .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, and what reaction conditions require optimization?

The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with 3-(trifluoromethyl)aniline. Key steps include:

  • Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane under nitrogen atmosphere.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Critical parameters include temperature control (<0°C during acid chloride generation) and stoichiometric ratios to minimize byproducts .

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?

Single-crystal X-ray analysis involves:

  • Crystal growth : Slow evaporation of a saturated solution in DMSO/MeOH (1:1) at 25°C.
  • Data collection : Use of a Stoe IPDS-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K.
  • Refinement : SHELXL-2018 for full-matrix least-squares refinement, achieving R-factors <0.05. Key metrics include bond length precision (mean σ(C–C) = 0.003 Å) and disorder modeling for flexible groups .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

  • NMR : ¹⁹F NMR (δ = -63.5 ppm for CF₃, -112.3 ppm for aromatic F) and ¹H NMR (doublets for aromatic protons, J = 8.5 Hz).
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 313.1) with isotopic pattern matching for CF₃ groups.
  • FT-IR : Amide C=O stretch at 1665 cm⁻¹ and C–F vibrations at 1120–1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational predictions of molecular interactions?

  • Validation tools : Use Mercury CSD 2.0 to compare packing motifs with similar structures in the Cambridge Structural Database (CSD).
  • Energy decomposition : Apply the PIXEL method to partition interaction energies (e.g., C–H···F vs. N–H···O=C), revealing Coulombic vs. dispersive contributions. For example, C–H···F interactions in this compound contribute -2.89 kcal/mol, 30–40% of strong N–H···O bonds .

Q. What computational approaches quantify the strength of non-covalent interactions (e.g., C–H···F) in crystal packing?

  • QTAIM analysis : Electron density topology at bond critical points (ρ ≈ 0.008–0.012 e/ų) confirms weak H-bonds.
  • Hirshfeld surfaces : 2D fingerprint plots show F···H contacts comprising 12–15% of total interactions.
  • DFT calculations : B3LYP/6-311++G(d,p) level optimizations with counterpoise corrections for basis set superposition error (BSSE) .

Q. How do researchers design experiments to study this compound’s enzyme-targeting mechanisms?

  • Target identification : Use homology modeling (e.g., SWISS-MODEL) to predict binding to bacterial PPTase enzymes, which regulate acyl carrier proteins.
  • Kinetic assays : Measure IC₅₀ values via fluorescence polarization (FP) using FITC-labeled substrates.
  • Mutagenesis : Replace key residues (e.g., Arg145 in PPTase) to validate binding pockets .

Q. What strategies optimize reaction yields when synthesizing analogs with modified fluorination patterns?

  • Directed ortho-metalation : Use LDA/TMP-zincate to introduce fluorine at specific positions.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (120°C, 300W) while maintaining >85% yield.
  • High-throughput screening : Test 96 solvent/ligand combinations to identify optimal conditions for Pd-catalyzed coupling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
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4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide

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